2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one
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Overview
Description
2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is a compound belonging to the class of pyrrolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as a selective inhibitor of certain kinases, making it a valuable candidate for drug development and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one typically involves the cyclization of appropriate precursors. One common method involves the treatment of ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives with ammonia to form 2-(4-aminopyrimidin-5-yl)acetamides, which are then cyclized to the target compound . The reaction conditions often include the use of solvents like butanol, dioxane, or methanol, and catalysts such as potassium carbonate or thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxo derivative.
Scientific Research Applications
2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one involves its binding to the active site of specific kinases, such as CDK2. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to potential therapeutic effects in cancer treatment . The molecular targets and pathways involved include the inhibition of phosphorylation events critical for cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Cyclopentyl Substituted Pyrrolopyrimidines: These compounds have similar substituents and exhibit comparable biological activities.
Uniqueness
2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts selectivity towards certain kinases like CDK2. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H12ClN3O |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-chloro-7-cyclopentyl-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C11H12ClN3O/c12-11-13-6-7-5-9(16)15(10(7)14-11)8-3-1-2-4-8/h6,8H,1-5H2 |
InChI Key |
VBFPDCFXUIYYQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)CC3=CN=C(N=C32)Cl |
Origin of Product |
United States |
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